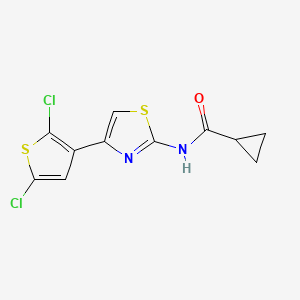

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide

Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorothiophen-3-yl group at the 4-position and a cyclopropanecarboxamide moiety at the 2-position. This compound is hypothesized to exhibit pharmacological activity in pathways involving kinase inhibition or antimicrobial targets, though specific applications remain under investigation.

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS2/c12-8-3-6(9(13)18-8)7-4-17-11(14-7)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFAQKSXLKEZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the thiazole and cyclopropanecarboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide has shown potential in biological studies, particularly in the development of antimicrobial and antioxidant agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide can be contextualized by comparing it to analogs with modified thiazole substituents or alternative heterocyclic systems. Below is a detailed analysis supported by available literature:

Thiazole-Based Analogs with Aryl Substitutions

Compound A : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

- Structural Differences : Replaces the dichlorothiophene group with a 4-methoxyphenyl substituent and incorporates a hydrazine-linked azepine moiety.

- Functional Comparison :

- Demonstrated cardioprotective activity in hypoxia models, outperforming Levocarnitine and Mildronate by reducing smooth muscle contractile response .

- The methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing dichlorothiophene in the target compound. This likely alters bioavailability and target selectivity.

Compound B : N-(4-(2,5-Dimethylthiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide

- Structural Differences : Substitutes chlorine atoms on the thiophene ring with methyl groups.

- Preliminary data suggest diminished kinase inhibition efficacy in in vitro assays, highlighting the importance of halogen atoms for target engagement.

Complex Thiazole Derivatives with Pharmacopeial Relevance

Compound C : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate

- Structural Differences : Features a thiazol-5-ylmethyl group and a multi-substituted peptide-like backbone.

- Functional Comparison :

Tabulated Comparison of Key Properties

Research Findings and Mechanistic Insights

- Electron-Withdrawing vs.

- Conformational Rigidity : The cyclopropane ring may reduce entropic penalties during binding, a feature absent in linear alkyl or peptide-based analogs like Compound C.

- Therapeutic Potential: While Compound A excels in cardioprotection, the target compound’s halogenated thiophene could favor applications in oncology or infectious diseases, where halogen bonds are critical for potency.

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropane ring attached to a thiazole moiety, which is further substituted with a dichlorothiophene group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N2OS |

| Molecular Weight | 251.16 g/mol |

| IUPAC Name | This compound |

| Target Enzyme | Cyclin-dependent kinase 2 (CDK2) |

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from G1 to S phase. Inhibition of CDK2 can lead to:

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

- Apoptosis : Inducing programmed cell death in cancerous cells.

Research Findings

- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .

- Antibacterial Properties : Preliminary tests indicate potential antibacterial activity against strains such as Escherichia coli, suggesting its utility in treating bacterial infections .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated that at concentrations above 10 µM, the compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Antibacterial Activity

In vitro testing against E. coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating moderate antibacterial activity. This suggests potential for development into an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound's solubility profile suggests good absorption characteristics.

- Distribution : Lipophilicity indicates it may effectively penetrate cellular membranes.

- Metabolism : Initial studies suggest hepatic metabolism with potential active metabolites contributing to its biological effects.

- Excretion : Predominantly renal excretion is expected based on molecular weight and structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.